(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
CAS No.:
Cat. No.: VC15627893
Molecular Formula: C30H24ClN5O2S
Molecular Weight: 554.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C30H24ClN5O2S |
|---|---|
| Molecular Weight | 554.1 g/mol |
| IUPAC Name | (5Z)-5-[[3-(4-butoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
| Standard InChI | InChI=1S/C30H24ClN5O2S/c1-2-3-17-38-25-15-11-20(12-16-25)27-22(19-35(33-27)24-7-5-4-6-8-24)18-26-29(37)36-30(39-26)32-28(34-36)21-9-13-23(31)14-10-21/h4-16,18-19H,2-3,17H2,1H3/b26-18- |
| Standard InChI Key | JHWRHQKTGUWIFO-ITYLOYPMSA-N |
| Isomeric SMILES | CCCCOC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)Cl)S3)C6=CC=CC=C6 |
| Canonical SMILES | CCCCOC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)Cl)S3)C6=CC=CC=C6 |
Introduction
The compound (5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-chlorophenyl) thiazolo[3,2-b]triazol-6(5H)-one is a complex organic molecule featuring a thiazolo-triazole framework and a pyrazole moiety. Its molecular formula is C30H24ClN5O2S, and it has a molecular weight of approximately 471.99 g/mol . This compound is of significant interest in medicinal chemistry due to its potential biological activities and structural uniqueness.
Structural Features
The compound's structure includes several key components:
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Thiazolo-triazole core: This framework is crucial for its biological properties and reactivity.
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Pyrazole moiety: Contributes to the compound's stability and potential interactions with biological targets.
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4-Butoxyphenyl group: Enhances solubility and may influence biological activity.
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4-Chlorophenyl substituent: Affects the compound's reactivity and interaction with biological systems.
Synthesis
The synthesis of (5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-chlorophenyl) thiazolo[3,2-b]triazol-6(5H)-one typically involves multi-step organic synthesis techniques. These steps often require careful optimization to achieve high yields and purity. Common methods include condensation reactions and cyclization processes, which are facilitated by specific reagents and conditions.
Spectroscopic Analysis
Spectroscopic methods, including Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, are essential for confirming the structure and purity of the synthesized compound. These techniques provide valuable information about the molecular structure and functional groups present.
Comparison with Similar Compounds
Several compounds share structural similarities with (5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-chlorophenyl) thiazolo[3,2-b]triazol-6(5H)-one. A comparison of some notable examples is provided below:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| (5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one | Thiazolidinone core | Antimicrobial, anticancer |
| (5Z)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-butyl-2-thioxo-1,3-thiazolidin-4-one | Variation in substituents | Potential anticancer properties |
| (5Z)-5-{[3-(4-chlorophenyl)-1-phenyldihydropyrazole]} | Similar pyrazole structure | Antimicrobial activity |
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